3,3-Difluoropyrrolidin-1-amine
Overview
Description
3,3-Difluoropyrrolidin-1-amine is a chemical compound that is part of the pyrrolidine family . It is often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through copper (I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This method has been reported to yield high yields (up to 96%) and excellent stereoselectivities .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring with two fluorine atoms attached to the third carbon atom . The presence of fluorine atoms often changes the activities of small molecules due to the special physicochemical properties of fluorine atoms .Chemical Reactions Analysis
The major route of metabolism of this compound is due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Scientific Research Applications
Synthetic Chemistry Applications
3,3-Difluoropyrrolidin-1-amine is employed in the synthesis of chiral 2,4-disubstituted 3,3-difluoropyrrolidines, which play important roles in various enzyme inhibitors, such as coagulation factor Xa and cathepsin inhibitors. This synthesis utilizes [difluoro(phenylthio)methyl]trimethylsilane as a difluoromethylene radical anion equivalent, demonstrating the compound's utility in enhancing the biological activity and metabolic stability of drug candidates through fluorine substitution on the pyrrolidine moiety (Ya Li & Jinbo Hu, 2007).
Medicinal Chemistry Contributions
A practical synthesis approach for 3,3-difluoropyrrolidine, involving efficient cyclization and reduction steps, provides a cost-effective route to this compound. This synthesis method underscores the compound's significance in drug discovery and development processes, highlighting its role in constructing pharmacologically active molecules (Feng Xu et al., 2005).
Material Science and Polymer Research
In the realm of material science, this compound derivatives are explored for their potential in gas separation applications. The synthesis of hyperbranched polyimides using triamine monomers demonstrates the adaptability of fluorinated compounds in creating materials with desirable properties for industrial applications (J. Fang et al., 2000).
Advanced Synthetic Methodologies
Research into the direct synthesis of amides from carboxylic acids and amines showcases the utility of B(OCH2CF3)3, prepared from readily available materials. This method facilitates the amidation process with minimal racemization, proving essential for the synthesis of N-protected amino acids and highlighting the versatile applications of fluorinated amines in organic synthesis (R. Lanigan et al., 2013).
Mechanism of Action
Target of Action
The primary target of 3,3-Difluoropyrrolidin-1-amine is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a key target in the treatment of diseases like diabetes.
Biochemical Pathways
The inhibition of Dipeptidyl peptidase 4 leads to increased levels of incretin hormones. These hormones are involved in the regulation of glucose metabolism, and their increased levels can help improve the control of blood glucose .
Pharmacokinetics
Studies suggest that the compound is rapidly absorbed in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The compound is primarily eliminated by both metabolism and renal clearance .
Result of Action
The inhibition of Dipeptidyl peptidase 4 by this compound results in the regulation of glucose metabolism. This can lead to improved control of blood glucose levels, which is beneficial in the treatment of diseases like diabetes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3,3-Difluoropyrrolidin-1-amine plays a significant role in biochemical reactions, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-IV, this compound helps to prolong the activity of these hormones, thereby enhancing insulin secretion and glucose regulation . The compound interacts with the active site of DPP-IV through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition.
Cellular Effects
This compound has been shown to influence various cellular processes. In pancreatic beta cells, it enhances insulin secretion by preventing the degradation of GLP-1 and GIP, which are crucial for stimulating insulin release in response to glucose . Additionally, this compound affects cell signaling pathways by modulating the activity of DPP-IV, leading to improved glucose uptake and metabolism in peripheral tissues. This compound also impacts gene expression related to insulin synthesis and secretion, further contributing to its beneficial effects on glucose homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of DPP-IV, where it forms hydrogen bonds and hydrophobic interactions with key amino acid residues This binding inhibits the enzymatic activity of DPP-IV, preventing the degradation of incretin hormones The prolonged activity of GLP-1 and GIP enhances insulin secretion and improves glucose regulation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on DPP-IV, leading to sustained improvements in glucose regulation. The compound’s stability and efficacy may vary depending on specific experimental conditions, such as temperature and pH.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits DPP-IV and enhances insulin secretion without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DPP-IV. The major route of metabolism for this compound is hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by cytochrome P450 enzymes CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis and N-dealkylation, leading to the formation of various metabolites. These metabolic processes contribute to the elimination of this compound from the body.
Transport and Distribution
Within cells and tissues, this compound is rapidly absorbed and distributed. The compound is primarily transported through the bloodstream, where it binds to plasma proteins and is delivered to target tissues . In peripheral tissues, this compound accumulates in areas with high DPP-IV activity, such as the pancreas and intestines. The distribution of the compound is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with DPP-IV and other molecular targets . The compound may also localize to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and secretion. Post-translational modifications, such as phosphorylation and glycosylation, may play a role in directing the subcellular localization and activity of this compound.
Properties
IUPAC Name |
3,3-difluoropyrrolidin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2N2/c5-4(6)1-2-8(7)3-4/h1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACOMIPASUETBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.